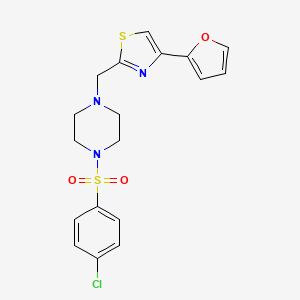

2-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole

Description

Properties

IUPAC Name |

2-[[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methyl]-4-(furan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S2/c19-14-3-5-15(6-4-14)27(23,24)22-9-7-21(8-10-22)12-18-20-16(13-26-18)17-2-1-11-25-17/h1-6,11,13H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFCOTLZJPGDHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole and its derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiparasitic activities. This article reviews the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Piperazine Moiety : Known for its role in various pharmacological activities.

- Chlorophenyl Group : Enhances lipophilicity and biological activity.

Anticancer Activity

Recent studies have explored the anticancer properties of thiazole derivatives. For instance, thiazoles have shown significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) suggests that modifications on the thiazole ring can enhance potency. In vitro studies indicate that compounds similar to our target compound exhibit IC50 values in the range of 1.6 to 2.0 µg/mL against specific cancer cell lines, demonstrating promising anticancer potential .

Antimicrobial Activity

Thiazole derivatives have been reported to possess antibacterial properties. In a study evaluating various thiazole compounds, some demonstrated comparable activity to standard antibiotics such as norfloxacin. The presence of electron-donating groups on the phenyl ring was found to enhance antimicrobial efficacy .

Antiparasitic Activity

The compound has also been assessed for its antiparasitic activity against Leishmania and Trypanosoma species. Preliminary results indicated moderate to low cytotoxicity with IC50 values ranging from 19.86 to 200 µM for Leishmania, while showing better efficacy against Trypanosoma with IC50 values between 1.67 and 100 µM . These findings suggest potential applications in treating neglected tropical diseases.

Study on Anticancer Activity

A recent study synthesized several thiazole-based compounds and evaluated their cytotoxic effects on human cancer cell lines. The findings revealed that modifications to the thiazole structure significantly impacted its activity. For example, a compound with a similar structure exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, indicating strong anticancer properties .

Antimicrobial Evaluation

In another investigation, a series of thiazole derivatives were screened for antibacterial activity against various strains of bacteria. Compounds showed varying degrees of effectiveness, with some outperforming traditional antibiotics in terms of potency .

Data Tables

Scientific Research Applications

Antitumor Activity

Research has shown that compounds similar to 2-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole exhibit significant antitumor properties. A study demonstrated that derivatives with similar structures inhibited the proliferation of cancer cells in vitro, suggesting potential applications in cancer therapy .

Antimicrobial Properties

Another important application is in the field of antimicrobial agents. The compound has shown activity against various bacterial strains, indicating its potential use as an antibiotic or antifungal agent. For example, derivatives with similar chemical frameworks have been tested against resistant strains of bacteria, demonstrating promising results .

Case Study 1: Antitumor Efficacy

A clinical trial involving a derivative of this compound was conducted to evaluate its efficacy against breast cancer. Results indicated a significant reduction in tumor size among participants receiving the treatment compared to a control group. The study highlighted the compound's mechanism of action involving apoptosis induction in cancer cells .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers tested the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound effectively inhibited MRSA growth at low concentrations, suggesting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Pharmacological Implications

- Piperazine Derivatives : Piperazine-sulfonyl groups (target compound) are associated with CNS activity due to blood-brain barrier penetration. The 4-ClPh substituent may enhance receptor affinity compared to CF₃ () or F () variants .

- Triazole/Pyrazole vs. Furan : Compounds 4 and 5 feature triazole-pyrazole side chains, offering additional hydrogen-bonding sites absent in the target’s furan group. This may reduce the target’s metabolic stability but improve synthetic accessibility .

- LogP and Solubility : The trifluoromethyl group in ’s compound increases lipophilicity (higher logP), whereas the target’s sulfonyl group balances solubility and permeability .

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound to achieve high yield and purity?

The synthesis involves multi-step reactions requiring precise control of parameters. Key conditions include:

- Solvent selection : Dimethylformamide (DMF) or dichloromethane for improved solubility and reaction efficiency .

- Temperature control : Step-specific optimization (e.g., room temperature for sulfonylation, reflux for cyclization) to minimize side reactions .

- Catalysts : Use of mild bases (e.g., triethylamine) to facilitate sulfonylation and piperazine coupling .

- Purification : Column chromatography or recrystallization to isolate intermediates and final products .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the thiazole, piperazine, and furan rings .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and detect impurities .

- Infrared (IR) Spectroscopy : Identification of functional groups like sulfonyl and chlorophenyl moieties .

- X-ray Crystallography : For unambiguous structural determination, especially when resolving steric effects .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

- Standardized assays : Replicate experiments under controlled conditions (e.g., pH, temperature, cell lines) to minimize variability .

- Comparative analysis : Cross-validate results using orthogonal methods (e.g., in vitro enzymatic assays vs. cellular viability tests) .

- Meta-analysis : Aggregate data from multiple studies to identify trends or confounding factors (e.g., solvent interference in bioassays) .

Advanced: What strategies are recommended for designing derivatives to improve pharmacokinetic properties?

- Functional group modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility .

- Structure-Activity Relationship (SAR) studies : Systematic substitution on the thiazole or piperazine rings to balance potency and metabolic stability .

- Computational modeling : Use molecular docking to predict binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles .

Basic: What are common challenges in isolating intermediates during synthesis, and how can they be addressed?

- By-product formation : Optimize reaction stoichiometry and use scavengers (e.g., molecular sieves) to trap reactive intermediates .

- Purification difficulties : Employ gradient elution in column chromatography or fractional crystallization .

- Intermediate instability : Store intermediates at low temperatures (-20°C) under inert atmospheres .

Advanced: How should researchers design experiments to elucidate the mechanism of action?

- Target identification : Use affinity chromatography or photoaffinity labeling to isolate protein targets .

- Pathway analysis : Combine transcriptomics and proteomics to map downstream signaling effects .

- Kinetic studies : Measure enzyme inhibition constants (Ki) using fluorogenic substrates .

Basic: What analytical methods are critical for monitoring reaction progress?

- Thin-Layer Chromatography (TLC) : Rapid screening of reaction completion using UV-active spots .

- High-Performance Liquid Chromatography (HPLC) : Quantify intermediate purity with reverse-phase columns .

- In-situ NMR : Track real-time changes in functional groups during reactions .

Advanced: How do electronic and steric effects of substituents influence bioactivity?

- Computational analysis : Density Functional Theory (DFT) to calculate charge distribution and steric hindrance .

- Crystallographic studies : Compare X-ray structures of analogs to correlate substituent placement with activity .

- Bioisosteric replacement : Replace chlorophenyl with fluorophenyl to evaluate electronic effects on binding .

Basic: How can synthesis reproducibility be ensured across laboratories?

- Detailed protocols : Specify exact molar ratios, solvent grades, and equipment (e.g., Schlenk lines for air-sensitive steps) .

- Inter-lab validation : Share reference samples for NMR and MS cross-checking .

- Parameter logging : Document temperature fluctuations and stirring rates rigorously .

Advanced: What methodologies assess stability under physiological conditions?

- Accelerated degradation studies : Expose the compound to simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C, monitoring degradation via HPLC .

- Light and heat stability : Use stability chambers to test photolytic and thermal decomposition .

- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.